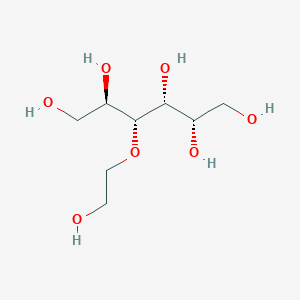
2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) typically involves the condensation of 2-methylbenzimidazole with an appropriate aldehyde under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex benzimidazole derivatives.
Reduction: Reduction reactions may convert the aldehyde group to an alcohol.
Substitution: The benzimidazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole carboxylic acids, while reduction could produce benzimidazole alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenal,3-(1H-benzimidazol-1-yl)-(9CI)
- 2-Propenal,3-(2-methyl-1H-imidazol-1-yl)-(9CI)
- 2-Propenal,3-(2-methyl-1H-benzothiazol-1-yl)-(9CI)
Uniqueness
2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) is unique due to the presence of the 2-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
107113-20-2 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
0 |
Synonyms |
2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



